molecular formula C10H7F3N2O B14083374 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one

8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one

Cat. No.: B14083374
M. Wt: 228.17 g/mol
InChI Key: CVBGGPBQRBGSOT-UHFFFAOYSA-N
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Description

8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable compound compared to its analogs .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-2-6(10(11,12)13)3-7-8(5)14-4-15-9(7)16/h2-4H,1H3,(H,14,15,16)

InChI Key

CVBGGPBQRBGSOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CNC2=O)C(F)(F)F

Origin of Product

United States

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